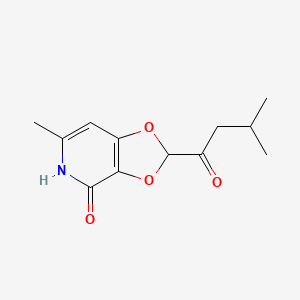
Isoflavipucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoflavipucine is a natural product found in Aspergillus flavipes with weak cytotoxicity against human leukemia HL-60 cells. It has a role as an antineoplastic agent, an Aspergillus metabolite and a mycotoxin. It is a delta-lactam, a ketone, a dioxolane and a cyclic acetal. It contains an isobutyl group and a delta-lactam ring.
Isoflavipucine is a natural product found in Aspergillus flavipes with data available.
Wissenschaftliche Forschungsanwendungen
Isoflavipucine Derivatives and Cancer Research
A novel isoflavipucine derivative, (8S, 9R)-dihydroisoflavipucine, was isolated from the endophytic fungi Botryosphaeria dothidea. This compound, derived from Taxus mairei, exhibited antiproliferative activity against various breast cancer cells, indicating potential applications in cancer research and therapy (Deng et al., 2022).
Isoflurane in Neuroprotection
Isoflurane, a volatile anesthetic, has demonstrated neuroprotective properties in models of neurodegenerative diseases such as hypoxic ischemia, stroke, and trauma. It acts through various mechanisms, including receptor activation and modulation of cellular protein functions. These findings suggest isoflurane's potential in treating or preventing neurological damage in certain conditions (Jiang et al., 2017).
Isoflavones in Menopausal Symptom Management
Isoflavones derived from Glycine max have been studied for their efficacy in treating vaginal atrophy in postmenopausal women. Clinical trials indicated that isoflavone vaginal gel effectively relieved symptoms like vaginal dryness and improved vaginal epithelium health. This suggests isoflavones as a potential non-hormonal treatment for menopausal symptoms (Lima et al., 2014).
Isoflavone Impact on Vascularization
Topical application of Glycine max isoflavone gel in postmenopausal women significantly improved vaginal tissue vascularization. This finding underscores the potential of isoflavones in enhancing tissue health and addressing age-related vascular changes (Lima, Honorato, & Silva, 2020).
Isoflurane's Role in Traumatic Brain Injury
Isoflurane has shown beneficial effects when used early after experimental traumatic brain injury (TBI). It notably enhanced cognitive recovery and neuronal survival compared to other anesthetic agents, suggesting its potential in clinical TBI management (Statler et al., 2006).
Genotype and Environment Influences on Isoflavone Content
Research on soybean (Glycine max) indicated that genotype and environmental factors significantly influence isoflavone content. This highlights the importance of considering these variables in isoflavone-related agricultural and nutritional research (Hoeck et al., 2000).
Isoflurane in Neonatal Hypoxic Ischemic Brain Injury
Studies have shown that isoflurane provides neuroprotection in neonatal hypoxic ischemic brain injury by suppressing apoptosis. This suggests its potential therapeutic role in mitigating brain injury in neonates (Zhao et al., 2016).
Bioinspired Synthesis of Isoflavipucine Derivatives
Research on the bioinspired synthesis of isoflavipucine and related compounds, such as rubrobramide and flavipucine, provides insights into new synthetic pathways for these potentially therapeutic compounds (Mizutani et al., 2016).
Isoflavones in Antiviral Research
Isoflavones, particularly genistein, have demonstrated antiviral properties against a wide range of viruses, affecting both the virus and host cell processes. This suggests their potential application in developing antiviral therapies (Andres et al., 2009).
Eigenschaften
CAS-Nummer |
61248-16-6 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
6-methyl-2-(3-methylbutanoyl)-5H-[1,3]dioxolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)12-16-9-5-7(3)13-11(15)10(9)17-12/h5-6,12H,4H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
VALUPXXLHSBISM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



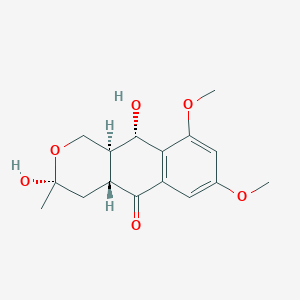
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
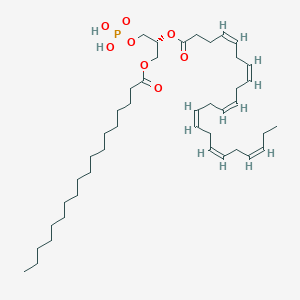

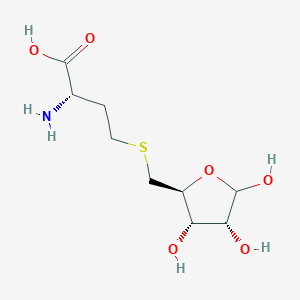
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
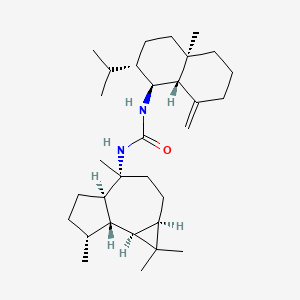
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
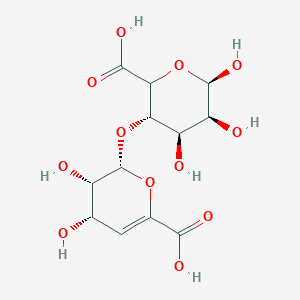
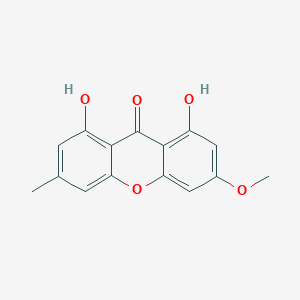

![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)